molecular formula C21H23ClN4O4 B5201607 4-{5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE

4-{5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE

Cat. No.: B5201607
M. Wt: 430.9 g/mol
InChI Key: GSSLMFCEMQVXRT-UHFFFAOYSA-N
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Description

4-{5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE is a complex organic compound characterized by its unique structure, which includes a chlorobenzoyl group, a piperazine ring, a nitrophenyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often begins with the nitration of a suitable aromatic compound to introduce the nitro group. This is followed by the formation of the piperazine ring and the subsequent attachment of the chlorobenzoyl group. Finally, the morpholine ring is introduced through a cyclization reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions.

    Reduction: The chlorobenzoyl group can be reduced to a benzyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic reagents like sodium azide or amines can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

4-{5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-{5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(4-fluorophenyl)oxazole-4-carbonitrile
  • 5-(4-(4-Chlorobenzoyl)piperazin-1-yl)-2-(3-methoxyphenyl)oxazole-4-carbonitrile

Comparison: Compared to these similar compounds, 4-{5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}MORPHOLINE is unique due to the presence of the morpholine ring, which can influence its chemical reactivity and biological activity. The nitro group also adds to its distinct properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(4-chlorophenyl)-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O4/c22-17-3-1-16(2-4-17)21(27)25-9-7-23(8-10-25)18-5-6-19(26(28)29)20(15-18)24-11-13-30-14-12-24/h1-6,15H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSLMFCEMQVXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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